molecular formula C5H9NO4 B6595427 2-Amino-2-methylsuccinic acid CAS No. 2792-66-7

2-Amino-2-methylsuccinic acid

Cat. No.: B6595427
CAS No.: 2792-66-7
M. Wt: 147.13 g/mol
InChI Key: CWAYDJFPMMUKOI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-2-methylsuccinic acid can be synthesized through several methods:

    Amidomalonate Synthesis: This method involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide.

    Reductive Amination of α-Keto Acids: This method involves the treatment of an α-keto acid with ammonia and a reducing agent such as sodium borohydride (NaBH₄).

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the amidomalonate method due to its efficiency and scalability .

Chemical Reactions Analysis

2-Amino-2-methylsuccinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amino acid derivatives.

    Substitution: It can undergo substitution reactions, particularly at the amino group, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

2-Amino-2-methylsuccinic acid exerts its effects primarily by inhibiting argininosuccinate synthase. This enzyme is crucial for the recycling of citrulline to arginine in the urea cycle. By inhibiting this enzyme, this compound can modulate the production of nitric oxide, a critical signaling molecule in various physiological processes .

Comparison with Similar Compounds

2-Amino-2-methylsuccinic acid is similar to other amino acids such as aspartic acid and its derivatives. its unique structure, with a methyl group attached to the α-carbon, distinguishes it from other amino acids. This structural difference imparts unique biochemical properties, such as its ability to specifically inhibit argininosuccinate synthase .

List of Similar Compounds

Properties

IUPAC Name

2-amino-2-methylbutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-5(6,4(9)10)2-3(7)8/h2,6H2,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAYDJFPMMUKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2792-66-7, 3227-17-6, 866-73-9
Record name 2-Methylaspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002792667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ASPARTIC ACID, L-THREO
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14963
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC-153559
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153559
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-METHYL-DL-ASPARTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70W4HTK6W3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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